molecular formula C9H15NO4 B1600671 (S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid CAS No. 91028-39-6

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

Cat. No.: B1600671
CAS No.: 91028-39-6
M. Wt: 201.22 g/mol
InChI Key: BYHZVVBUNVWRGH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the but-3-enoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can also be reduced to form saturated derivatives.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Epoxides: and from oxidation.

    Saturated derivatives: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid involves the reactivity of the Boc-protected amino group and the double bond in the but-3-enoic acid moiety. The Boc group provides stability and protection during synthetic transformations, while the double bond allows for further functionalization through various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)butanoic acid: Similar structure but lacks the double bond.

    (S)-2-((tert-Butoxycarbonyl)amino)pent-3-enoic acid: Similar structure with an additional carbon in the chain.

    (S)-2-((tert-Butoxycarbonyl)amino)hex-3-enoic acid: Similar structure with two additional carbons in the chain.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is unique due to the presence of both the Boc-protected amino group and the double bond in the but-3-enoic acid moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic organic chemistry .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHZVVBUNVWRGH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449244
Record name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91028-39-6
Record name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3 (50 mg, 0.267 mmol) in acetone (5 mL) was added Jones reagent (4 M, 0.2 mL, 0.8 mmol) at 0° C. over 10 min and the reaction mixture was then stirred for 3 h at rt. Excess Jones reagent was quenched by addition of i-PrOH. The acetone and i-PrOH were removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic phase was separated and the product was extracted into saturated aqueous Na2CO3 solution. Acidification of the aqueous phase to pH 4 with acetic acid followed by extraction with ethyl acetate, drying (MgSO4), filtration and evaporation gave Boc-protected vinylglycine (44 mg, 82%): 1H NMR (300 MHz, DMSO-d6) δ1.37 (s, 9H), 4.51 (dd, J=6, 7 Hz, 1H), 5.17 (d, J=10 Hz, 1H), 5.28 (d, J=17 Hz, 1H), 5.87 (ddd, J=6, 10, 17 Hz, 1H), 7.30 (d, J=7 Hz, 1H), 12.65 (br s, 1H); 13C NMR (75 MHZ, CDCl3) δ 28.2, 56.2, 78.2, 117.1, 133.1, 155.2, 172.0; HRMS (FAB, 3-NBA, NaI) calculated for C9H15NO4 Na (M+Na+) 224.0899, observed 224.0893.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
Reactant of Route 5
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.